molecular formula C10H8ClNO2 B2679222 (3R,4S)-3-Chloro-4-phenylpyrrolidine-2,5-dione CAS No. 1820574-25-1

(3R,4S)-3-Chloro-4-phenylpyrrolidine-2,5-dione

Cat. No.: B2679222
CAS No.: 1820574-25-1
M. Wt: 209.63
InChI Key: BIWSBXBZNXQEDE-HTQZYQBOSA-N
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Description

(3R,4S)-3-Chloro-4-phenylpyrrolidine-2,5-dione is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a chlorine atom and a phenyl group attached to a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Chloro-4-phenylpyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropropanoic acid and phenylacetic acid.

    Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolidine ring. This can be achieved through a series of reactions including esterification, amidation, and cyclization under acidic or basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to obtain the specific (3R,4S) enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Chloro-4-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation of the phenyl group or the pyrrolidine ring can lead to the formation of ketones or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

The major products formed from these reactions include substituted pyrrolidines, amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R,4S)-3-Chloro-4-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Chloro-4-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-Methoxy-4-phenylpyrrolidine-2,5-dione: Similar structure with a methoxy group instead of a chlorine atom.

    (3R,4S)-3-Hydroxy-4-phenylpyrrolidine-2,5-dione: Similar structure with a hydroxy group instead of a chlorine atom.

    (3R,4S)-3-Amino-4-phenylpyrrolidine-2,5-dione: Similar structure with an amino group instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in (3R,4S)-3-Chloro-4-phenylpyrrolidine-2,5-dione imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The specific (3R,4S) configuration also contributes to its chiral properties, making it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(3R,4S)-3-chloro-4-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-7(9(13)12-10(8)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWSBXBZNXQEDE-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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